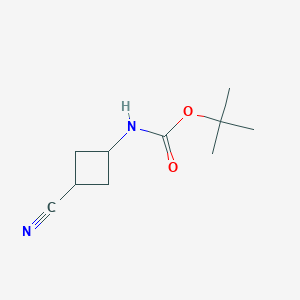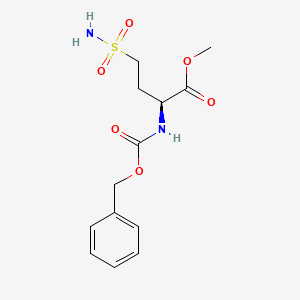![molecular formula C8H18Cl2N2 B2675339 1,7-Diazabicyclo[4.3.1]decane dihydrochloride CAS No. 2228571-08-0](/img/structure/B2675339.png)
1,7-Diazabicyclo[4.3.1]decane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Diazabicyclo[4.3.1]decane dihydrochloride is a chemical compound with the CAS Number: 2228571-08-0 . It has a molecular weight of 213.15 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of the 7-azabicyclo[4.3.1]decane ring system, which is common to a number of biologically active alkaloids, can be achieved from tropone (via its η4-diene complex with Fe(CO)3) in a short sequence of steps . These steps include: 1) nucleophilic amine addition and subsequent Boc-protection; 2) photochemical demetallation of the iron complex; 3) intramolecular Heck reaction .Molecular Structure Analysis
The IUPAC name for this compound is 1,7-diazabicyclo[4.3.1]decane dihydrochloride . The InChI code for this compound is 1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-8(3-1)7-10;;/h8-9H,1-7H2;2*1H .Physical And Chemical Properties Analysis
1,7-Diazabicyclo[4.3.1]decane dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 213.15 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The synthesis and reactivity of diazocarbonyl compounds, including diazabicyclo derivatives, are crucial for creating novel chemical entities. These compounds are involved in homologation reactions of ketones and aldehydes, leading to the formation of carbon-carbon bonds, which is a foundational process in organic synthesis (Candeias, Paterna, & Gois, 2016). Such reactions are instrumental in the construction of complex molecules for pharmaceuticals and materials science.
Material Science Applications
Aryl diazonium salts, closely related to diazabicyclo compounds, serve as novel coupling agents for attaching polymers, biomolecules, and nanoparticles to surfaces. This modification technique is significant for developing advanced materials with specific functions, including biosensors and nanocomposites (Mahouche-Chergui et al., 2011). The ability to covalently bond diverse functional materials to surfaces has implications for electronics, catalysis, and biomedical applications.
Environmental Monitoring
Research on heterocyclic compounds also extends to environmental science, particularly in monitoring water quality for organic pollutants. While not directly related to 1,7-Diazabicyclo[4.3.1]decane dihydrochloride, this research underscores the significance of detecting and understanding the behavior of organic compounds in aquatic environments (Sousa et al., 2018). Such studies are essential for assessing the impact of industrial chemicals on ecosystems and human health.
Safety and Hazards
Eigenschaften
IUPAC Name |
1,7-diazabicyclo[4.3.1]decane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-8(3-1)7-10;;/h8-9H,1-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNGLGKLKZXRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNC(C1)C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]propanoate](/img/structure/B2675257.png)
![2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2675259.png)
![3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2675260.png)
![4-(2-((6,8-Dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2675262.png)

![ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate](/img/structure/B2675266.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2675271.png)


![(1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2675277.png)
![Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-4-carboxylate](/img/structure/B2675278.png)
